2-Bromo-3,6-dichlorotoluene
Description
Significance of Halogenated Arenes as Synthetic Intermediates in Modern Chemical Synthesis
Halogenated arenes, or aryl halides, are of fundamental importance in numerous scientific fields, including the pharmaceutical, agrochemical, and chemical industries. frontiersin.org They serve as crucial structural motifs in a wide array of agrochemicals, materials, and pharmaceutical products. acs.org The simplest methods to prepare these vital compounds often involve the electrophilic halogenation of arenes. acs.org
The true significance of halogenated arenes lies in their role as versatile synthetic intermediates. frontiersin.orgsigmaaldrich.com They are foundational reagents for an ever-expanding number of chemical transformations. frontiersin.org A key application is in metal-catalyzed cross-coupling reactions, such as the Suzuki and Goldberg reactions, which are routinely used to construct complex molecules. frontiersin.orgbohrium.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in building the complex molecular architectures required for medicinal, agrochemical, and materials applications. bohrium.com
The reactivity of a halogenated arene in these coupling reactions is heavily influenced by the nature of the halogen atom. For instance, aryl iodides are typically more reactive than the corresponding bromides or chlorides. frontiersin.org This differential reactivity allows for site-selective functionalization of polyhalogenated arenes, where one halogen can be selectively replaced while others remain intact, providing a powerful strategy for the controlled, stepwise synthesis of value-added molecules. frontiersin.orgbohrium.com This ability to turn a less reactive aryl chloride into a more reactive aryl iodide, or vice versa, is of major importance for synthetic strategy. frontiersin.org
Overview of Dichlorotoluene Isomers and Their Chemical Utility
Dichlorotoluenes are organochlorine compounds with the chemical formula CH₃C₆H₃Cl₂. wikipedia.org There are six constitutional isomers of dichlorotoluene, which differ in the placement of the two chlorine atoms on the toluene (B28343) ring. wikipedia.org These isomers are generally colorless, lipophilic compounds. wikipedia.org While most are liquids at room temperature, the 3,5-isomer is a solid. wikipedia.org
The synthesis of dichlorotoluenes is often achieved by the direct chlorination of toluene or monochlorotoluenes using chlorine gas in the presence of a Lewis acid catalyst. wikipedia.orgespublisher.com However, this method presents challenges in purifying the resulting mixture, as the isomers possess very similar physical properties. wikipedia.org Certain isomers, such as the 2,6- and 3,5-dichlorotoluenes, are not efficiently produced through this direct route and require more indirect methods of preparation. wikipedia.org For example, 2,6-dichlorotoluene (B125461) can be synthesized via the chlorination of 4-toluenesulfonyl chloride, followed by a desulfonation step. wikipedia.org
Several dichlorotoluene isomers are valuable raw materials in the synthesis of fine chemicals, particularly pesticides and herbicides. wikipedia.orgespublisher.comespublisher.com
2,4-Dichlorotoluene (B165549) is a precursor for the synthesis of pyrifenox, butafenacil, and the pyrazole (B372694) derivatives pyrazoxyfen (B166693) and pyrazolynate. wikipedia.org
2,6-Dichlorotoluene is used to produce the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile). wikipedia.org
3,5-Dichlorotoluene (B1293413) is an intermediate in the preparation of propyzamide. wikipedia.org
2,3-Dichlorotoluene (B105489) and 3,4-Dichlorotoluene are also recognized as important raw materials in the synthesis of fine chemicals. espublisher.comespublisher.com
In contrast, 2,5-Dichlorotoluene has more limited applications, leading to research into its isomerization to more valuable isomers. espublisher.comespublisher.com
Table 1: Physical Properties of Dichlorotoluene Isomers This table is interactive. You can sort and filter the data.
| Isomer | CAS Number | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 2,3-Dichlorotoluene | 32768-54-0 | 1.266 | 5 | 208.1 |
| 2,4-Dichlorotoluene | 95-73-8 | 1.25 | -13 | 201 |
| 2,5-Dichlorotoluene | 19398-61-9 | 1.254 | 3.2 | 201 |
| 2,6-Dichlorotoluene | 118-69-4 | 1.266 | 2.6 | 201 |
| 3,4-Dichlorotoluene | 95-75-0 | 1.25 | -14.7 | 209 |
| 3,5-Dichlorotoluene | 25186-47-4 | Solid | 25.1 | 202 |
Data sourced from references wikipedia.orgchembk.com
Positioning of 2-Bromo-3,6-dichlorotoluene within Halogenated Aromatic Compound Research
This compound is a polyhalogenated aromatic compound that holds a specific and important position within synthetic chemistry. Its structure, featuring three different halogen-substituted positions on the toluene ring, makes it a valuable intermediate for creating more complex molecules.
A significant application that highlights its importance is its role as a key precursor in the synthesis of the herbicide Dicamba. google.com A patented method describes the chlorination of 2-bromotoluene (B146081) in the presence of a catalyst like ferric trichloride (B1173362) to produce 3,6-dichloro-2-bromotoluene. google.com This intermediate then undergoes subsequent oxidation and methoxylation reactions to yield Dicamba. google.com This specific synthetic route underscores the industrial relevance of this compound, positioning it as a crucial building block in the agrochemical sector.
The study of this compound and its isomers, such as 2-Bromo-4,6-dichlorotoluene and 3-Bromo-2,4-dichlorotoluene, contributes to the broader understanding of regioselectivity in electrophilic substitution and cross-coupling reactions on polyhalogenated systems. prepchem.com The distinct electronic and steric environments created by the multiple halogen substituents govern the reactivity at each position on the aromatic ring, allowing for targeted chemical modifications. bohrium.com Research into the synthesis and reactions of such compounds is vital for developing efficient and selective methods to construct functionalized aromatic molecules.
Table 2: Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonym | 3,6-Dichloro-2-bromotoluene |
| CAS Number | 1806851-19-3 |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
Data sourced from references google.comchemical-suppliers.euaccelachem.com
Properties
IUPAC Name |
2-bromo-1,4-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUYSOYJSYQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Mechanistic Investigations of 2 Bromo 3,6 Dichlorotoluene Reactivity
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds like 2-Bromo-3,6-dichlorotoluene. researchgate.net In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The reactivity and orientation of this substitution are significantly influenced by the substituents already present on the aromatic ring. researchgate.netlibretexts.org
Influence of Halogen Substituents on Aromatic Ring Reactivity
Halogen substituents, such as the bromine and chlorine atoms on this compound, have a dual effect on the aromatic ring's reactivity towards electrophiles. aakash.ac.inopenstax.org They exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). aakash.ac.inlibretexts.org
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond. libretexts.orgmsu.edu This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.orgopenstax.org The strength of this deactivation correlates with the electronegativity of the halogen. libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. libretexts.orglibretexts.org This effect increases the electron density on the ring, particularly at the ortho and para positions. aakash.ac.in
Nucleophilic Substitution Reactions Involving Bromine and Chlorine Atoms
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.org This type of reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which make the ring electron-poor and susceptible to attack by a nucleophile. masterorganicchemistry.comlibretexts.org
In this compound, the chlorine and bromine atoms are electron-withdrawing, which can facilitate nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org
The rate of SNAr reactions is influenced by:
The nature of the leaving group: The reaction is generally faster with better leaving groups.
The number and position of electron-withdrawing groups: More electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, increase the reaction rate by stabilizing the Meisenheimer complex. masterorganicchemistry.com
For this compound, both bromine and chlorine atoms can potentially act as leaving groups. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic substitution would depend on the specific reaction conditions and the nucleophile used. In some cases, the reaction can be catalyzed, for example, by cobalt catalysts in methoxycarbonylation reactions. mdpi.com
Radical Reactions and Their Role in Halogenation Processes
Radical reactions, particularly those involving halogenation, are another important aspect of the reactivity of this compound. These reactions typically occur at the benzylic position (the methyl group) rather than on the aromatic ring itself. masterorganicchemistry.com
The process is initiated by the formation of a halogen radical, often through the use of light (photochemical initiation) or a radical initiator like benzoyl peroxide. researchgate.net This halogen radical then abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic radical. masterorganicchemistry.com This benzylic radical then reacts with a halogen molecule to form the product and a new halogen radical, propagating the chain reaction. umn.edu
Kinetic Studies of Benzylic Bromination (e.g., 2,6-Dichlorotoluene (B125461) Derivatives)
Kinetic studies on the benzylic bromination of dichlorotoluene derivatives, such as 2,6-dichlorotoluene, provide valuable insights into the reaction mechanism and influencing factors. researchgate.net The synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene via photocatalytic benzylic bromination has been studied in detail. researchgate.netacs.org
In one study, the oxidative bromination of 2,6-dichlorotoluene was investigated in a microchannel reactor. researchgate.net The reaction kinetics were modeled, and it was found that the reaction rate is dependent on the concentrations of the reactants and the reaction temperature. researchgate.netacs.org The activation energy for this process was determined to be 24.0 kJ/mol. researchgate.net
Table 1: Kinetic Parameters for the Oxidative Bromination of 2,6-Dichlorotoluene
| Parameter | Value | Reference |
|---|---|---|
| Pre-exponential Factor | 635.3 | researchgate.net |
| Activation Energy (Ea) | 24.0 kJ/mol | researchgate.net |
| Reaction Order (DCT) | Varies | researchgate.net |
This table presents kinetic data from a study on the oxidative bromination of 2,6-dichlorotoluene, a closely related compound, to provide insight into the potential reactivity of this compound.
Investigation of Side Reactions and Selectivity Control
A significant challenge in radical halogenation is controlling selectivity and minimizing side reactions. scientificupdate.comlibretexts.org Over-halogenation, where more than one hydrogen on the methyl group is substituted, is a common side reaction. scientificupdate.com
Several strategies can be employed to control selectivity:
Control of Reagent Concentration: Maintaining a low concentration of the halogenating agent (e.g., by using N-bromosuccinimide (NBS) or continuous addition) can minimize over-bromination. scientificupdate.com
Reaction Conditions: The choice of solvent, temperature, and initiator can influence the reaction pathway and product distribution. For instance, steric hindrance from the ortho substituents in 2,6-dichlorotoluene can significantly slow down the rate of dibromination compared to monobromination. scientificupdate.comrsc.org
Flow Chemistry: Continuous flow reactors, such as microchannel reactors, offer precise control over reaction parameters like residence time and temperature, leading to improved selectivity and safety, especially in highly exothermic reactions like photocatalytic bromination. acs.orgrsc.org
Bromination is generally more selective than chlorination in radical reactions. youtube.commasterorganicchemistry.com This is because the hydrogen abstraction step is more endothermic for bromine, leading to a later transition state that more closely resembles the stability of the resulting radical. masterorganicchemistry.com This makes bromination highly selective for the most stable radical, which is the benzylic radical in the case of toluene (B28343) derivatives. umn.eduyoutube.com
Conformational Studies and Molecular Dynamics in Halotoluene Systems
Conformational studies and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. wikipedia.orgnih.gov These methods provide insights into how the molecule's shape and flexibility influence its physical properties and reactivity.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. wikipedia.org This allows for the exploration of different conformations and the calculation of thermodynamic properties. wikipedia.org For halotoluene systems, MD simulations can be used to study:
Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with solvent molecules. Studies on related molecules like chlorobenzene (B131634) and ortho-chlorotoluene have shown that interactions between halogen atoms and between halogen and methyl groups play a significant role in the liquid structure. researchgate.net
Conformational Preferences: Determining the most stable arrangement of the substituents on the toluene ring and the rotational barrier of the methyl group.
Reaction Dynamics: Simulating the pathway of a chemical reaction to understand the transition states and intermediates involved. arxiv.org
Table 2: Potential Applications of Molecular Dynamics in Studying this compound
| Area of Investigation | Information Gained |
|---|---|
| Liquid Structure | Preferred orientation of molecules, presence of aggregates. researchgate.net |
| Solvation | How the molecule interacts with different solvents. |
| Reaction Mechanisms | Visualization of reaction pathways and transition states. |
This table outlines the potential insights that could be gained from applying molecular dynamics simulations to the study of this compound, based on studies of similar systems.
Derivatization Strategies and Synthetic Transformations of 2 Bromo 3,6 Dichlorotoluene
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For 2-bromo-3,6-dichlorotoluene, the carbon-bromine bond serves as the primary reactive site for these transformations.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds. nih.govresearchgate.net These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bonds allows for selective coupling.
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base.
Stille Coupling: Reaction with an organotin reagent.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne, typically requiring a copper co-catalyst. researchgate.net
Negishi Coupling: Reaction with an organozinc reagent.
Table 1: Examples of Palladium-Catalyzed Reactions with this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃) | Substituted Styrene Derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |
| Negishi | Organozinc Halide (Ar-ZnX) | Pd(PPh₃)₄ | Biaryl |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Reactions, Amidation)
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations, particularly for forming carbon-heteroatom bonds and in classical Ullmann-type couplings.
Ullmann Condensation: This reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. While traditionally requiring harsh conditions (high temperatures), modern methodologies have been developed that proceed under milder conditions. This compound can be self-coupled or cross-coupled with other aryl halides.
Buchwald-Hartwig Amidation/Amination: While often palladium-catalyzed, copper-based systems can also effectively catalyze the coupling of aryl halides with amines (amination) or amides (amidation) to form C-N bonds. This allows for the introduction of nitrogen-containing functional groups onto the aromatic ring.
C-O and C-S Bond Formation: Copper catalysts also facilitate the coupling of aryl halides with alcohols, phenols, and thiols to create aryl ethers and aryl thioethers, respectively.
Table 2: Potential Copper-Catalyzed Reactions
| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Ullmann Biaryl Synthesis | Another Aryl Halide | Cu powder or Cu(I) salt | Biaryl |
| C-N Coupling (Amidation) | Amide (R-CONH₂) | CuI, Ligand (e.g., diamine) | N-Aryl Amide |
| C-O Coupling | Alcohol/Phenol (R-OH) | CuI, Base (e.g., Cs₂CO₃) | Aryl Ether |
Nickel-Catalyzed Coupling Reactions
Nickel catalysis has emerged as a powerful alternative to palladium, offering advantages in terms of cost and unique reactivity. wisc.edusquarespace.com Nickel catalysts are particularly effective in coupling reactions involving less reactive electrophiles, such as aryl chlorides, and can facilitate reductive cross-electrophile couplings. dicp.ac.cnrsc.org
For this compound, nickel catalysts can promote reactions similar to those catalyzed by palladium, such as:
Kumada Coupling: The reaction of a Grignard reagent with the aryl bromide moiety, which is highly efficient for C-C bond formation. researchgate.net
Reductive Cross-Coupling: Nickel can catalyze the coupling of two different electrophiles (e.g., the aryl bromide and an alkyl halide) in the presence of a stoichiometric reductant (like zinc or manganese). squarespace.com This avoids the pre-formation of sensitive organometallic reagents.
Table 3: Nickel-Catalyzed Cross-Coupling Approaches
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Feature |
|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | NiCl₂(dppp) | Utilizes readily available Grignard reagents |
| Reductive Coupling | Alkyl Halide (R-X) | NiCl₂(bpy), Reductant (e.g., Zn) | Couples two electrophiles directly |
Application of Grignard Reagents in Cross-Coupling
The transformation of this compound into its corresponding Grignard reagent, (3,6-dichloro-2-methylphenyl)magnesium bromide, opens up another avenue for C-C bond formation. This is achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like THF. mnstate.eduthieme-connect.de
The resulting Grignard reagent is a potent nucleophile and can be used in several ways:
As a nucleophile in Kumada coupling: The prepared Grignard reagent can be coupled with another aryl or vinyl halide in the presence of a nickel or palladium catalyst. thieme-connect.degoogle.com
Reaction with other electrophiles: It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups. For example, reaction with formaldehyde would yield (3,6-dichloro-2-methylphenyl)methanol, while reaction with CO₂ followed by acidic workup would produce 3,6-dichloro-2-methylbenzoic acid.
Functional Group Interconversions on the Methyl Group
The methyl group on the aromatic ring provides a handle for further synthetic modifications, most notably through oxidation.
Oxidation to Carboxylic Acids or Aldehydes (e.g., Dicamba Synthesis Intermediate)
The benzylic methyl group of this compound can be oxidized to an aldehyde or, more commonly, a carboxylic acid using various oxidizing agents. This transformation is a key step in the synthesis of various benzoic acid derivatives.
This oxidation is particularly relevant in the context of producing intermediates for herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid). nih.gov While typical industrial routes to Dicamba may start from other precursors like 2,5-dichloroaniline, the oxidation of a substituted toluene (B28343) to a benzoic acid is a fundamental and analogous transformation. google.comgoogle.compatsnap.comresearchgate.net The oxidation of this compound would yield 2-bromo-3,6-dichlorobenzoic acid, a potential intermediate that could be further elaborated into complex agrochemicals.
Common oxidizing agents for this transformation include:
Potassium permanganate (KMnO₄)
Chromic acid (H₂CrO₄) or other Cr(VI) reagents
Catalytic oxidation using air or O₂ with a transition metal catalyst
Stopping the oxidation at the aldehyde stage is often challenging as the aldehyde is typically more susceptible to oxidation than the starting toluene. thieme-connect.de However, specific reagents and conditions have been developed to achieve this selectivity if the aldehyde is the desired product.
Table 4: Oxidation of the Methyl Group
| Oxidizing Agent | Typical Conditions | Primary Product |
|---|---|---|
| KMnO₄ | Aqueous, basic, heat | Carboxylic Acid |
| CrO₃ / H₂SO₄ (Jones Reagent) | Acetone | Carboxylic Acid |
| Ceric Ammonium Nitrate | Acetic Acid | Benzaldehyde |
| Air / Co(OAc)₂ catalyst | High temperature/pressure | Carboxylic Acid |
Reduction to Less Halogenated Derivatives
The selective removal of halogen atoms from polyhalogenated aromatic compounds is a critical transformation for simplifying molecular structures and accessing derivatives that are otherwise difficult to obtain. In the case of this compound, reductive dehalogenation can lead to a variety of dichlorotoluene, chlorobromotoluene, or chlorotoluene isomers, depending on the reaction conditions and the selectivity of the reducing agent.
Catalytic hydrogenation is a common method for dehalogenation. While this method is highly effective, controlling the selectivity in polyhalogenated systems can be challenging. The reactivity of the carbon-halogen bond towards hydrogenolysis typically follows the order C-I > C-Br > C-Cl > C-F. This trend suggests that the bromine atom in this compound would be preferentially removed over the chlorine atoms.
Table 1: Potential Products from the Reductive Dehalogenation of this compound
| Starting Material | Potential Products |
| This compound | 2,5-Dichlorotoluene |
| 3,6-Dichlorotoluene | |
| 2-Chloro-3-bromotoluene | |
| 2-Chloro-6-bromotoluene | |
| 3-Chlorotoluene | |
| Toluene |
This table is illustrative of the potential products and does not represent yields from a specific reaction.
Research on the microbial reductive dehalogenation of polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds has shown that anaerobic microorganisms can exhibit high selectivity in halogen removal. While specific studies on this compound are limited, the principles suggest that enzymatic systems could be developed for its selective dehalogenation.
Regioselective Functionalization Approaches
Achieving regioselective functionalization of this compound, where a new substituent is introduced at a specific position, is a significant synthetic challenge due to the multiple potential reaction sites. Key strategies to control regioselectivity include directed ortho-metalation (DoM) and halogen-metal exchange.
Directed ortho-metalation involves the use of a directing group to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. While this compound itself lacks a classical directing group, derivatization to introduce such a group could enable regioselective functionalization.
Halogen-metal exchange is a powerful method for generating aryllithium or Grignard reagents from aryl halides. The rate of this exchange is generally faster for bromine than for chlorine. This difference in reactivity allows for the selective formation of an organometallic species at the position of the bromine atom in this compound by treatment with an organolithium reagent at low temperature. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups regioselectively at the 2-position.
A potential competing reaction is the "halogen dance," where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. wikipedia.org This rearrangement is driven by the formation of a more stable organometallic intermediate. wikipedia.org Careful control of reaction conditions, such as temperature and the choice of base, is crucial to favor the desired halogen-metal exchange over the halogen dance. wikipedia.org
Table 3: Regioselective Functionalization via Halogen-Metal Exchange
| Reagents | Intermediate | Electrophile | Product |
| 1. n-BuLi, THF, -78 °C | 2-Lithio-3,6-dichlorotoluene | CO₂ | 2-Carboxy-3,6-dichlorotoluene |
| 1. n-BuLi, THF, -78 °C | 2-Lithio-3,6-dichlorotoluene | DMF | 2-Formyl-3,6-dichlorotoluene |
| 1. n-BuLi, THF, -78 °C | 2-Lithio-3,6-dichlorotoluene | R-B(OR')₂ | 2-Boryl-3,6-dichlorotoluene |
This table illustrates the potential for regioselective functionalization following a hypothetical successful halogen-metal exchange.
Advanced Analytical Techniques for Characterization and Reaction Monitoring in Halotoluene Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. researchgate.net By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. researchgate.net For 2-Bromo-3,6-dichlorotoluene, ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural confirmation. The chemical environment of each proton and carbon atom influences its resonance frequency, resulting in a unique spectral fingerprint. libretexts.org
In the ¹H NMR spectrum of this compound, the methyl group protons would appear as a singlet, while the two aromatic protons would appear as distinct signals, likely doublets, due to coupling with each other. The presence of three electronegative halogen substituents (two chlorine, one bromine) on the aromatic ring would cause the aromatic protons to be significantly deshielded, shifting their signals to a lower field (higher ppm value) compared to toluene (B28343). youtube.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ | ~2.4 | Singlet (s) | N/A |
| Ar-H (at C4) | 7.0 - 7.5 | Doublet (d) | ~8-9 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrCl₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 237.89517 Da. nih.gov
A key feature in the mass spectrum of halogenated compounds is the isotopic pattern of the molecular ion peak. miamioh.edu The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic cluster of peaks (M, M+2, M+4, M+6). The primary fragmentation pathways would involve the loss of a halogen atom or the methyl group. miamioh.edu
Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 238, 240, 242, 244 |
| [M-Br]⁺ | Loss of Bromine | 159, 161, 163 |
| [M-Cl]⁺ | Loss of Chlorine | 203, 205, 207 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the aromatic ring and the C-halogen bonds.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2975 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography serve critical but distinct roles.
Gas Chromatography (GC)
Gas chromatography is a highly effective technique for analyzing volatile and thermally stable compounds like halotoluenes. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a this compound sample with high precision. oup.comscioninstruments.com The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Any residual starting materials, solvents, or volatile byproducts from the synthesis would be detected as separate peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly powerful for the separation of compounds with similar volatility but different structural arrangements, such as positional isomers. mtc-usa.comwelch-us.com The synthesis of this compound could potentially yield other isomers (e.g., 4-Bromo-2,5-dichlorotoluene). Due to their similar physical properties, separating these isomers by distillation is often difficult. HPLC, utilizing stationary phases that can engage in specific interactions like π-π stacking (e.g., phenyl or PFP columns), can effectively resolve these isomeric impurities. chromforum.org
Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Principle of Separation | Key Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Purity assessment, quantification of volatile impurities. | Based on volatility and interaction with the stationary phase. | High resolution for volatile compounds, easily coupled with MS for identification. scholaris.ca |
| High-Performance Liquid Chromatography (HPLC) | Separation of positional isomers, analysis of non-volatile byproducts. | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for resolving isomers with similar boiling points, operates at room temperature. mtc-usa.comnih.gov |
In-situ Reaction Monitoring Techniques in Flow Chemistry
Flow chemistry, a paradigm shift from traditional batch processing, involves the continuous pumping of reagents through a reactor. nih.gov This approach offers superior control over reaction parameters, enhances safety, and facilitates scaling up. mdpi.comresearchgate.net A key enabler of flow chemistry is Process Analytical Technology (PAT), which involves the use of in-situ analytical tools to monitor reactions in real-time. longdom.orgpearrl.eunih.gov This allows for rapid optimization and ensures consistent product quality. ispe.org
For the synthesis of this compound in a flow system, several in-situ techniques could be integrated into the reactor setup.
FTIR Spectroscopy: An Attenuated Total Reflectance (ATR) FTIR probe inserted directly into the flow stream can monitor the concentration of reactants and products by tracking their characteristic infrared absorptions. This provides real-time data on reaction conversion and kinetics. researchgate.net
NMR Spectroscopy: Modern benchtop NMR spectrometers can be connected to a flow reactor, allowing for the continuous acquisition of NMR spectra from the reaction mixture. magritek.comresearchgate.net This provides detailed structural information on the fly, enabling the identification of transient intermediates and byproducts, which is crucial for mechanistic studies and process optimization. nih.govuvic.ca
Mass Spectrometry: Compact mass spectrometers can be coupled online with a flow reactor to continuously sample and analyze the reaction stream. durham.ac.uknih.gov This technique tracks the reaction progress by monitoring the mass-to-charge ratio of the species present, offering high sensitivity and speed for identifying products and intermediates.
In-situ Monitoring Techniques in Flow Synthesis
| Technique | Principle | Information Provided | Application in Halotoluene Synthesis |
|---|---|---|---|
| In-line FTIR | Vibrational spectroscopy | Functional group concentrations, reaction conversion. | Monitoring the disappearance of a C-H bond on the aromatic ring and the appearance of a C-Br bond. |
| On-line NMR | Nuclear magnetic resonance | Detailed molecular structure, identification of intermediates and byproducts, reaction kinetics. | Confirming the regioselectivity of the halogenation step in real-time. magritek.comuvic.ca |
| On-line MS | Mass analysis | Molecular weight of reactants, intermediates, and products. | Rapidly screening reaction conditions for optimal product formation and minimal byproduct generation. durham.ac.uk |
Applications of 2 Bromo 3,6 Dichlorotoluene As a Versatile Chemical Intermediate
Role in the Synthesis of Agrochemicals (e.g., Herbicides like Dicamba)
One of the most well-documented applications of 2-bromo-3,6-dichlorotoluene is its role as a key intermediate in the synthesis of the herbicide Dicamba. google.com Dicamba is a selective herbicide used to control broadleaf weeds in various agricultural settings. researchgate.net The synthesis of Dicamba from this compound typically involves a multi-step process that takes advantage of the reactivity of the substituents on the aromatic ring.
A patented method for the preparation of Dicamba highlights the use of this compound as a direct precursor. google.com The process begins with the chlorination of 2-bromotoluene (B146081) to produce 3,6-dichloro-2-bromotoluene. google.com This intermediate then undergoes an oxidation reaction followed by methoxylation to yield the final product, Dicamba. google.com This synthetic route is noted for its efficiency and the high selectivity of the methoxylation step, leading to a stable and high-quality product. google.com
The general chemical transformation can be summarized as follows:
Step 1: Chlorination: 2-Bromotoluene is subjected to a chlorination reaction to introduce two chlorine atoms to the benzene (B151609) ring, forming this compound. google.com
Step 2: Oxidation and Methoxylation: The resulting this compound is then converted to Dicamba through successive oxidation and methoxylation reactions. google.com
The use of this compound and its derivatives in the synthesis of other agrochemicals is also an area of interest, given the prevalence of halogenated aromatic structures in modern pesticides. researchgate.neturi.edu
| Step | Reactant | Product | Key Transformation |
|---|---|---|---|
| 1 | 2-Bromotoluene | This compound | Chlorination |
| 2 | This compound | Dicamba | Oxidation and Methoxylation |
Contributions to Pharmaceutical Intermediate Synthesis
Halogenated organic compounds are of significant importance in the pharmaceutical industry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents. ncert.nic.indrishtiias.com The presence of halogen atoms in a molecule can influence its biological activity, metabolic stability, and binding affinity to target proteins. nih.govsemanticscholar.orgresearchgate.net While specific, large-scale pharmaceutical applications of this compound are not as extensively documented as its role in agrochemicals, its structural motifs are relevant to the synthesis of pharmaceutical intermediates.
The utility of halogenated toluenes in pharmaceutical synthesis is well-established. For instance, derivatives of dichlorotoluene are used to produce a variety of pharmaceutical intermediates. google.comgoogle.comresearchgate.net The reactivity of the carbon-halogen bonds allows for the introduction of other functional groups necessary for the construction of complex drug molecules. pyglifesciences.com
The presence of both bromine and chlorine in this compound offers the potential for selective chemical modifications. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in certain reactions, such as metal-catalyzed cross-coupling reactions. nih.gov This difference in reactivity can be exploited to sequentially introduce different substituents onto the aromatic ring, a common strategy in the synthesis of complex pharmaceutical compounds.
Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can play a role in the binding of a drug molecule to its biological target. semanticscholar.orgresearchgate.netnih.gov The design of molecules containing specific halogenation patterns is therefore a key aspect of modern drug discovery. semanticscholar.orgnih.govnamiki-s.co.jp As a polyhalogenated compound, this compound represents a potential starting material for the synthesis of novel pharmacologically active molecules.
| Property | Influence on Pharmaceutical Compounds |
|---|---|
| Bioactivity | Halogenation can enhance the therapeutic effect of a drug. |
| Metabolic Stability | The presence of halogens can block sites of metabolism, increasing the drug's half-life. |
| Binding Affinity | Halogen bonds can contribute to the strength of the drug-receptor interaction. |
General Utility in the Production of Complex Organic Molecules
The structure of this compound makes it a versatile intermediate for the synthesis of a variety of complex organic molecules. The key to its utility lies in the differential reactivity of its halogen substituents, which allows for regioselective functionalization. uni-muenchen.deorganic-chemistry.org This means that chemists can selectively target one of the halogenated positions on the aromatic ring for a chemical reaction, while leaving the others intact for subsequent transformations.
As mentioned previously, the carbon-bromine bond is typically more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. nih.gov This allows for the selective replacement of the bromine atom with a variety of other functional groups, such as aryl, alkyl, or amino groups. The remaining chlorine atoms can then be targeted in a subsequent reaction under different conditions. This stepwise functionalization is a powerful tool for the efficient construction of highly substituted aromatic compounds.
This regioselectivity is highly valuable in multi-step organic synthesis where precise control over the introduction of functional groups is essential. rsc.org The ability to build molecular complexity in a controlled manner is a cornerstone of modern synthetic organic chemistry, with applications in the creation of new materials, pharmaceuticals, and agrochemicals.
Potential in Materials Science and Specialty Chemicals
Aromatic compounds, particularly those with halogen substituents, have found applications in the field of materials science and the production of specialty chemicals. walshmedicalmedia.com Halogenated compounds can be used as monomers or additives in the synthesis of polymers with desirable properties such as flame retardancy, thermal stability, and specific electronic characteristics.
While specific applications of this compound in materials science are not widely reported, its structure suggests potential utility in this area. The presence of multiple halogen atoms could impart flame-retardant properties to polymers if it were incorporated into a polymer backbone or used as an additive.
Furthermore, the reactive sites on the molecule could be used to attach it to other molecules to create specialty chemicals with unique properties. For example, it could be used as a building block for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials where the electronic properties of the aromatic ring are important. The ability to selectively functionalize the molecule, as discussed in the previous section, would also be advantageous in tailoring the properties of the resulting materials.
Future Research Directions and Emerging Trends in Halogenated Toluene Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of halogenated aromatic compounds, including toluenes, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. taylorfrancis.com Modern research is intensely focused on developing "green" and sustainable alternatives that minimize environmental impact. primescholars.com This paradigm shift aligns with the core principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of renewable resources. primescholars.comjetir.org
Key areas of development in green synthetic routes include:
Biocatalysis: The use of enzymes, such as halogenases, offers a highly selective and environmentally benign approach to halogenation. These biocatalysts operate under mild conditions and can provide excellent control over regioselectivity, which is often a challenge in traditional chemical synthesis. researchgate.net The optimization of halogenase enzymes through directed evolution is expanding their substrate scope and making them more viable for industrial applications. researchgate.net
Alternative Solvents and Energy Sources: Researchers are moving away from conventional, often toxic, solvents. The use of greener solvents like ionic liquids and supercritical fluids is being explored to reduce environmental harm. jetir.org Additionally, alternative energy sources such as microwave and ultrasonic irradiation are being employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Flow Chemistry: Continuous flow systems are being adopted to improve the safety, efficiency, and scalability of halogenation reactions. Flow chemistry allows for precise control over reaction parameters, reduces waste generation, and enables the safe handling of hazardous intermediates. jetir.org
Table 1: Comparison of Traditional vs. Green Halogenation Methods
| Feature | Traditional Halogenation | Green/Sustainable Halogenation |
|---|---|---|
| Halogen Source | Elemental halogens (e.g., Br₂, Cl₂) | N-halosuccinimides (NBS, NCS), hydrohalic acids with oxidants |
| Catalysts | Lewis acids (e.g., FeCl₃, AlCl₃) libretexts.org | Biocatalysts (enzymes) researchgate.net, heterogeneous catalysts, photocatalysts mdpi.com |
| Solvents | Chlorinated hydrocarbons, carbon disulfide | Water, ionic liquids, supercritical fluids, or solvent-free conditions jetir.org |
| Energy Input | Conventional heating | Microwave irradiation, ultrasonication, visible light (photocatalysis) researchgate.netmdpi.com |
| Byproducts | Stoichiometric amounts of acid waste | Minimal waste, recyclable catalysts |
| Selectivity | Often leads to mixtures of isomers libretexts.org | High regioselectivity and stereoselectivity researchgate.net |
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalysts is central to modern organic synthesis, and the halogenation of toluenes is no exception. Novel catalytic systems are being designed to offer superior control over product distribution (regioselectivity), increase reaction rates, and operate under milder, more sustainable conditions. nih.gov
Emerging trends in catalysis for halogenated toluene (B28343) synthesis include:
Heterogeneous Catalysis: Solid-supported catalysts are gaining prominence because they are easily separated from the reaction mixture and can be recycled, aligning with green chemistry principles. For instance, a heterogeneous Cu-MnO catalyst has been effectively used for the chlorination, bromination, and iodination of aromatic C-H bonds using N-halosuccinimides as the halogen source and visible light irradiation. mdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds for halogenation under ambient conditions. mdpi.com Organic dyes and semiconductor materials can act as photocatalysts, absorbing light to initiate the halogenation process with high selectivity, often targeting specific positions on the aromatic ring or the methyl group of toluene. mdpi.com
Organocatalysis: Metal-free catalytic systems are highly desirable to avoid contamination of the final product with toxic heavy metals. Recent research has explored the use of hypervalent selenium species as highly efficient catalysts for a wide range of electrophilic halogenation reactions. acs.org These systems can activate stable N-haloamide reagents for the effective halogenation of various substrates. acs.org
Table 2: Examples of Novel Catalytic Systems for Halogenation
| Catalyst Type | Example System | Target Reaction | Advantages |
|---|---|---|---|
| Heterogeneous | Cu-MnO mdpi.com | Aromatic C-H Halogenation | Recyclable, cost-effective, operates with visible light. |
| Photocatalysis | Acr⁺-Mes (Acriflavine derivative) mdpi.com | Benzylic Chlorination | High yields, mild conditions (blue LED light). |
| Organocatalysis | Ortho-substituted Phenyl Selenium acs.org | Electrophilic Halogenation | Metal-free, high catalyst turnover, moisture-stable. |
| Zeolite-Based | Cs-X Zeolite researchgate.net | Side-chain alkylation of toluene | Provides basic sites required for specific transformations. |
Expansion of Applications in Diverse Chemical Fields
Halogenated toluenes, including 2-Bromo-3,6-dichlorotoluene, are valuable intermediates in the synthesis of a wide array of complex organic molecules. The presence and position of halogen atoms on the toluene scaffold provide handles for further chemical modification and can significantly influence the biological activity and material properties of the final product. nih.gov
Future research is focused on leveraging these properties in several key areas:
Medicinal Chemistry: Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties. nih.govmdpi.com They can improve metabolic stability, membrane permeability, and binding affinity to biological targets through halogen bonding. nih.gov Halogenated toluenes serve as building blocks for creating new pharmaceuticals for a range of diseases, from cancer to infectious agents. mdpi.com
Agrochemicals: The structural motifs found in halogenated toluenes are integral to many modern pesticides and herbicides. Research continues to explore new derivatives to develop more potent and selective agrochemicals with improved environmental profiles.
Materials Science: The unique electronic and steric properties imparted by halogen atoms make halogenated toluenes useful precursors in materials science. They can be used in the synthesis of polymers, flame retardants, and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and transistors.
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry has become an indispensable tool for accelerating research and development in halogenated toluene chemistry. By using advanced modeling techniques, scientists can predict the outcomes of reactions and the properties of molecules before they are synthesized in the lab, saving significant time and resources.
Key applications of computational modeling in this field include:
Predicting Regioselectivity: Methods like Density Functional Theory (DFT) are used to calculate the energy of different reaction pathways. This allows researchers to predict which position on the toluene ring is most likely to be halogenated under specific catalytic conditions, guiding the design of highly selective syntheses.
Reaction Mechanism Elucidation: Computational simulations can map out the step-by-step mechanism of complex catalytic reactions. For example, reactive molecular dynamics (MD) simulations using force fields like ReaxFF can be used to study the high-temperature oxidation mechanisms of toluene, identifying key intermediates and reaction pathways. researchgate.net
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or toxicity of new halogenated toluene derivatives. These in silico methods are crucial in the early stages of drug discovery and agrochemical development for prioritizing which compounds to synthesize and test. jetir.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
